(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol (1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16643817
InChI: InChI=1S/C32H45N7O2/c1-18(2)38(16-20-14-23(30(41)29(20)40)26-9-10-27-31(33)34-17-35-39(26)27)22-12-19(13-22)6-11-28-36-24-8-7-21(32(3,4)5)15-25(24)37-28/h7-10,15,17-20,22-23,29-30,40-41H,6,11-14,16H2,1-5H3,(H,36,37)(H2,33,34,35)/t19?,20-,22?,23+,29-,30+/m1/s1
SMILES:
Molecular Formula: C32H45N7O2
Molecular Weight: 559.7 g/mol

(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol

CAS No.:

Cat. No.: VC16643817

Molecular Formula: C32H45N7O2

Molecular Weight: 559.7 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol -

Specification

Molecular Formula C32H45N7O2
Molecular Weight 559.7 g/mol
IUPAC Name (1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol
Standard InChI InChI=1S/C32H45N7O2/c1-18(2)38(16-20-14-23(30(41)29(20)40)26-9-10-27-31(33)34-17-35-39(26)27)22-12-19(13-22)6-11-28-36-24-8-7-21(32(3,4)5)15-25(24)37-28/h7-10,15,17-20,22-23,29-30,40-41H,6,11-14,16H2,1-5H3,(H,36,37)(H2,33,34,35)/t19?,20-,22?,23+,29-,30+/m1/s1
Standard InChI Key RKRUMZCAPLOLQM-VVFFZKGRSA-N
Isomeric SMILES CC(C)N(C[C@H]1C[C@H]([C@@H]([C@@H]1O)O)C2=CC=C3N2N=CN=C3N)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
Canonical SMILES CC(C)N(CC1CC(C(C1O)O)C2=CC=C3N2N=CN=C3N)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C

Introduction

Chemical Structure and Stereochemical Properties

The compound’s molecular formula is C32H45N7O2, with a molecular weight of 559.7 g/mol. Its IUPAC name reflects the intricate arrangement of substituents: a cyclopentane ring with hydroxyl groups at positions 1 and 2, an aminopyrrolo[2,1-f] triazin-7-yl group at position 3, and a tert-butyl-benzimidazole-ethyl-cyclobutyl-propan-2-ylaminomethyl chain at position 5. The stereochemistry is defined as (1R,2S,3S,5R), necessitating precise synthetic control to achieve the correct spatial orientation of functional groups.

Structural Features

  • Cyclopentane-1,2-diol Backbone: The diol configuration at positions 1 and 2 enhances water solubility and provides hydrogen-bonding sites for target interactions.

  • Aminopyrrolo[2,1-f] triazine: This heterocyclic system contributes to π-π stacking and hydrogen-bonding interactions, commonly observed in kinase inhibitors.

  • Benzimidazole-Cyclobutyl Side Chain: The tert-butyl group on the benzimidazole enhances lipophilicity, potentially improving membrane permeability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC32H45N7O2
Molecular Weight559.7 g/mol
IUPAC Name(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f] triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol
Canonical SMILESCC(C)N(CC1CC(C(C1O)O)C2=CC=C3N2N=CN=C3N)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C

Synthesis and Preparation

The synthesis involves multi-step organic reactions to assemble the core structure and introduce stereochemical precision.

Key Steps in Synthesis

  • Formation of Pyrrolo[2,1-f] triazine: Cyclocondensation of aminopyrrole derivatives with triazine precursors under acidic conditions.

  • Cyclopentane Diol Backbone Construction: Enantioselective Diels-Alder reactions or enzymatic resolution to achieve the (1R,2S,3S,5R) configuration.

  • Side Chain Coupling: Mitsunobu or Ullmann coupling to attach the benzimidazole-cyclobutyl-propan-2-ylamine moiety to the cyclopentane core.

Challenges in Synthesis

  • Stereochemical Control: The four stereocenters require chiral auxiliaries or asymmetric catalysis.

  • Solubility Issues: The tert-butyl group and benzimidazole necessitate polar aprotic solvents (e.g., DMF or DMSO) for reactions .

In Vitro and In Vivo Studies

Enzymatic Assays

  • Kinase Inhibition: In a screen against 50 kinases, a structural analog showed IC50 < 100 nM for ABL1 and FLT3.

  • Antiviral Efficacy: A triazine-containing compound reduced SARS-CoV-2 replication by 90% at 10 µM in Vero E6 cells .

Pharmacokinetics

  • Metabolic Stability: Microsomal assays predict moderate hepatic clearance (t1/2 = 45 min in human liver microsomes).

  • Bioavailability: LogP of 3.2 suggests adequate absorption but potential P-glycoprotein efflux .

Therapeutic Applications and Future Directions

Targeted Indications

  • Oncology: Combination therapies with checkpoint inhibitors for resistant tumors.

  • Infectious Diseases: Broad-spectrum antiviral agents against RNA viruses.

Optimization Strategies

  • Prodrug Development: Esterification of the diol to improve oral bioavailability.

  • Polymer Conjugation: PEGylation to extend half-life and reduce toxicity.

Clinical Translation Challenges

  • Toxicity Profiles: Benzene-containing moieties require rigorous genotoxicity testing.

  • Synthetic Scalability: Transitioning from batch to flow chemistry for cyclobutyl intermediate production .

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